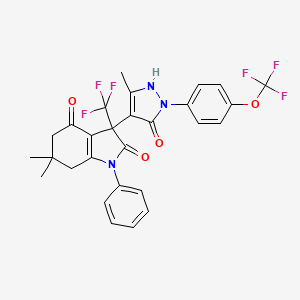

ELOVL6-IN-2

Description

BenchChem offers high-quality ELOVL6-IN-2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ELOVL6-IN-2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6,6-dimethyl-3-[5-methyl-3-oxo-2-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-4-yl]-1-phenyl-3-(trifluoromethyl)-5,7-dihydroindole-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23F6N3O4/c1-15-21(23(39)37(35-15)17-9-11-18(12-10-17)41-28(32,33)34)26(27(29,30)31)22-19(13-25(2,3)14-20(22)38)36(24(26)40)16-7-5-4-6-8-16/h4-12,35H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEVMSDNWOWFNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC(F)(F)F)C3(C4=C(CC(CC4=O)(C)C)N(C3=O)C5=CC=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23F6N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657629 | |

| Record name | 6,6-Dimethyl-3-{5-methyl-3-oxo-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-pyrazol-4-yl}-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067647-43-1 | |

| Record name | 6,6-Dimethyl-3-{5-methyl-3-oxo-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-pyrazol-4-yl}-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ELOVL6-IN-2: A Comprehensive Technical Guide to its Target Protein Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding interaction between the selective inhibitor ELOVL6-IN-2 and its primary target, the Elongation of Very Long Chain Fatty Acids Protein 6 (ELOVL6). This document outlines the quantitative binding characteristics, detailed experimental methodologies for assessing this interaction, and the broader context of the signaling pathways involved.

Executive Summary

ELOVL6-IN-2 is a potent and selective, orally active inhibitor of ELOVL6, a key microsomal enzyme in the fatty acid elongation pathway. ELOVL6 catalyzes the rate-limiting step in the conversion of C16 fatty acids to C18 species. Dysregulation of ELOVL6 activity has been implicated in various metabolic diseases, including insulin resistance and diabetes, as well as in certain cancers, making it a compelling therapeutic target. This guide details the specific binding affinity of ELOVL6-IN-2 for its target and provides the necessary technical information for researchers to investigate this interaction further.

Quantitative Binding Data

The inhibitory potency of ELOVL6-IN-2 and other relevant inhibitors against ELOVL6 has been determined through various enzymatic assays. The following tables summarize the key quantitative data available.

Table 1: Inhibitory Potency (IC50) of ELOVL6-IN-2 Against Human and Mouse ELOVL6

| Compound | Target Species | IC50 (nM) |

| ELOVL6-IN-2 | Human ELOVL6 | 8.9[1] |

| ELOVL6-IN-2 | Mouse ELOVL6 | 31[1], 34[2][3][4][5][6] |

Table 2: Selectivity Profile of ELOVL6-IN-2 Against Other Human ELOVL Isoforms

| Compound | Target Isoform | IC50 (nM) |

| ELOVL6-IN-2 | hELOVL3 | 337[1] |

| ELOVL6-IN-2 | hELOVL1 | > 10,000[1] |

| ELOVL6-IN-2 | hELOVL2 | > 10,000[1] |

| ELOVL6-IN-2 | hELOVL5 | > 10,000[1] |

Table 3: Comparative Inhibitory Potency of Other ELOVL6 Inhibitors

| Compound | Target Species | IC50 (nM) | Ki (nM) | Notes |

| ELOVL6-IN-4 | Human ELOVL6 | 79[3][7] | Not Reported | Selective over other human ELOVL subtypes[3]. |

| ELOVL6-IN-4 | Mouse ELOVL6 | 94[3][7] | Not Reported | |

| ELOVL6-IN-1 | Mouse ELOVL6 | 350[3] | 994[3][8] | Noncompetitive inhibitor with respect to malonyl-CoA and palmitoyl-CoA[3][8]. |

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches for studying ELOVL6-IN-2, the following diagrams are provided.

Caption: ELOVL6 Signaling Pathway and Point of Inhibition by ELOVL6-IN-2.

Caption: General Experimental Workflow for Determining the IC50 of ELOVL6-IN-2.

Experimental Protocols

The following section details a representative methodology for determining the inhibitory activity of ELOVL6-IN-2 on its target protein, ELOVL6. This protocol is a composite based on standard practices for assaying fatty acid elongase activity.

Objective

To determine the 50% inhibitory concentration (IC50) of ELOVL6-IN-2 against human or mouse ELOVL6 enzyme activity.

Materials and Reagents

-

Enzyme Source: Liver microsomes from wild-type mice or human cell lines, or recombinant human/mouse ELOVL6 expressed in a suitable system (e.g., Sf9 or HEK293 cells).

-

Substrates:

-

Palmitoyl-CoA

-

[2-14C]Malonyl-CoA (specific activity ~50-60 mCi/mmol)

-

NADPH

-

-

Inhibitor: ELOVL6-IN-2 dissolved in DMSO to create a stock solution (e.g., 10 mM), with subsequent serial dilutions.

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 2.5 mM MgCl2, and 1 mM ATP.

-

Reaction Stop Solution: 2.5 M KOH in 50% ethanol.

-

Acidification Solution: 5 M HCl.

-

Extraction Solvent: Hexane.

-

Scintillation Cocktail: A suitable liquid scintillation cocktail for aqueous and organic samples.

-

Instrumentation:

-

Liquid scintillation counter

-

High-performance liquid chromatography (HPLC) system with a radioactivity detector (optional, for product confirmation)

-

Incubator or water bath set to 37°C

-

Centrifuge

-

Assay Procedure

-

Enzyme Preparation:

-

If using liver microsomes, prepare them from fresh or frozen tissue by differential centrifugation. Determine the total protein concentration using a standard method (e.g., BCA assay).

-

If using a recombinant enzyme, purify it according to standard protocols and determine the protein concentration.

-

-

Reaction Mixture Preparation:

-

Prepare a master mix of the assay buffer containing NADPH (final concentration, e.g., 1 mM), ATP (final concentration, e.g., 1 mM), and palmitoyl-CoA (final concentration, e.g., 50 µM).

-

Prepare serial dilutions of ELOVL6-IN-2 in DMSO, and then dilute further into the assay buffer to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube or a 96-well plate, combine the following in order:

-

Assay buffer

-

ELOVL6-IN-2 dilution or vehicle (DMSO) for the control.

-

Enzyme preparation (e.g., 20-50 µg of microsomal protein).

-

-

Pre-incubate the mixture at 37°C for 10-15 minutes.

-

Initiate the reaction by adding [2-14C]Malonyl-CoA (final concentration, e.g., 20 µM).

-

Incubate the reaction at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Saponification:

-

Stop the reaction by adding the stop solution (2.5 M KOH in 50% ethanol).

-

Saponify the lipids by heating the mixture at 65-70°C for 1 hour to hydrolyze the fatty acyl-CoAs to free fatty acids.

-

-

Extraction of Fatty Acids:

-

Cool the samples to room temperature.

-

Acidify the mixture by adding the acidification solution (5 M HCl) to a pH below 3.

-

Add hexane to extract the free fatty acids. Vortex vigorously and then centrifuge to separate the phases.

-

Carefully collect the upper hexane layer containing the radiolabeled fatty acids.

-

-

Quantification:

-

Transfer the hexane extract to a scintillation vial.

-

Evaporate the hexane under a stream of nitrogen.

-

Add scintillation cocktail to the vial and count the radioactivity using a liquid scintillation counter.

-

Data Analysis

-

Calculate the percent inhibition for each concentration of ELOVL6-IN-2 relative to the vehicle control.

-

% Inhibition = 100 * (1 - (CPM_inhibitor / CPM_vehicle))

-

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

ELOVL6-IN-2 is a highly potent and selective inhibitor of ELOVL6, with nanomolar efficacy against both human and mouse orthologs. Its selectivity profile indicates minimal activity against other ELOVL family members, making it a valuable tool for studying the specific roles of ELOVL6 in health and disease. The provided experimental protocol offers a robust framework for researchers to quantify the inhibitory activity of ELOVL6-IN-2 and similar compounds, facilitating further investigation into the therapeutic potential of targeting ELOVL6.

References

- 1. ELOVL6 inhibitor 37 (ELOVL6-IN-2, ELOVL6i) | ELOVL6 inhibitor | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. elovl-6-in-2 — TargetMol Chemicals [targetmol.com]

- 8. ELOVL6-IN-1|T9214|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]

ELOVL6-IN-2: A Technical Guide to its Role in Lipid Metabolism Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

ELOVL6-IN-2 is a potent and selective inhibitor of Elongation of Very Long Chain Fatty Acids Protein 6 (ELOVL6), a critical enzyme in the de novo synthesis of long-chain fatty acids. By catalyzing the elongation of C16 fatty acids to C18 species, ELOVL6 plays a pivotal role in shaping the cellular lipid profile. This technical guide provides an in-depth overview of ELOVL6-IN-2, including its mechanism of action, its effects on lipid metabolism as demonstrated in preclinical models, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research into the therapeutic potential of ELOVL6 inhibition for metabolic diseases.

Introduction to ELOVL6 and its Inhibition

Elongation of Very Long Chain Fatty Acids Protein 6 (ELOVL6) is a microsomal enzyme that catalyzes the first and rate-limiting step in the elongation of saturated and monounsaturated long-chain fatty acids, specifically the conversion of palmitate (C16:0) and palmitoleate (C16:1n-7) to stearate (C18:0) and vaccenate (C18:1n-7), respectively. ELOVL6 is highly expressed in lipogenic tissues such as the liver and adipose tissue and its expression is upregulated in animal models of obesity.[1] Genetic deletion of ELOVL6 in mice has been shown to protect against high-fat diet-induced insulin resistance, highlighting it as a potential therapeutic target for metabolic disorders.[1]

ELOVL6-IN-2 is a potent, selective, and orally active inhibitor of mouse ELOVL6.[2] It belongs to a class of indoledione derivatives and has been instrumental in elucidating the pharmacological consequences of ELOVL6 inhibition.[3]

Mechanism of Action and Signaling Pathways

ELOVL6 is a key downstream target of the transcription factor Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a master regulator of lipogenesis. By inhibiting ELOVL6, ELOVL6-IN-2 directly alters the fatty acid composition of various lipid classes, leading to a decrease in the ratio of C18 to C16 fatty acids. This shift in the cellular lipidome has significant downstream consequences on multiple signaling pathways that regulate lipid metabolism and insulin sensitivity.

Quantitative Data Summary

The following tables summarize the key quantitative data for ELOVL6-IN-2 and the effects of ELOVL6 inhibition.

Table 1: In Vitro Potency of ELOVL6-IN-2

| Compound | Target | IC50 (nM) | Assay System |

| ELOVL6-IN-2 (Inhibitor 37) | Mouse ELOVL6 | 34 | Microsomal assay |

Data from Takahashi et al., 2009.[3]

Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of ELOVL6-IN-2 in Mice

| Parameter | Dose | Time Point | Observation |

| Hepatic Elongation Index | 0.1 - 1 mg/kg (p.o.) | 2 hours | Potent and dose-proportional suppression |

| Liver Penetrability | 10 mg/kg (p.o.) | 2 hours | High |

| Plasma Exposure | 1 mg/kg (p.o.) | 2 - 24 hours | Sustained |

Data from MedChemExpress product page, citing Takahashi et al., 2009.[2][3]

Table 3: Effects of an ELOVL6 Inhibitor (Compound B) on Hepatic Fatty Acid Composition in Diet-Induced Obese (DIO) Mice

| Fatty Acid | Control (%) | Compound B-treated (%) | Fold Change |

| Palmitic acid (16:0) | 20.1 ± 0.4 | 24.5 ± 0.5 | 1.22 |

| Stearic acid (18:0) | 12.3 ± 0.3 | 8.9 ± 0.2 | 0.72 |

| Oleic acid (18:1) | 45.2 ± 0.6 | 38.1 ± 0.7 | 0.84 |

| C18/C16 ratio | 0.61 ± 0.02 | 0.36 ± 0.01 | 0.59 |

Statistically significant difference (p<0.05). Data are presented as mean ± SEM. Compound B is a potent and selective ELOVL6 inhibitor from the same class as ELOVL6-IN-2. Data from a study by another research group.[1]

Table 4: Metabolic Parameters in DIO and KKAy Mice Treated with an ELOVL6 Inhibitor (Compound B)

| Model | Parameter | Control | Compound B-treated |

| DIO Mice | Body Weight (g) | 45.1 ± 1.2 | 44.5 ± 1.1 |

| Blood Glucose (mg/dL) | 185 ± 8 | 181 ± 7 | |

| Plasma Insulin (ng/mL) | 3.2 ± 0.5 | 3.0 ± 0.4 | |

| KKAy Mice | Body Weight (g) | 50.2 ± 1.1 | 49.8 ± 1.0 |

| Blood Glucose (mg/dL) | 485 ± 25 | 475 ± 22 | |

| Plasma Insulin (ng/mL) | 15.1 ± 1.8 | 14.5 ± 1.5 |

Data are presented as mean ± SEM. No significant improvement in insulin resistance was observed.[1]

Detailed Experimental Protocols

ELOVL6 Enzyme Activity Assay (Microsomal Assay)

This protocol is adapted from the methods described for the characterization of indoledione-based ELOVL6 inhibitors.[3]

Objective: To determine the in vitro inhibitory activity of a test compound against mouse ELOVL6.

Materials:

-

Mouse liver microsomes (prepared from C57BL/6J mice)

-

Test compound (e.g., ELOVL6-IN-2) dissolved in DMSO

-

[2-14C]Malonyl-CoA

-

Palmitoyl-CoA

-

Reaction buffer: 100 mM potassium phosphate buffer (pH 7.4), 1 mM MgCl2, 1 mM ATP, 0.5 mM NADH, 0.5 mM NADPH, 1 mM DTT, and 0.1% (w/v) fatty acid-free BSA.

-

Quench solution: 2.5 M KOH in 75% ethanol

-

Acidification solution: 10 M H2SO4

-

Hexane

-

Scintillation cocktail

Procedure:

-

Prepare the reaction mixture by combining the reaction buffer, 10 µM palmitoyl-CoA, and 25 µM [2-14C]malonyl-CoA.

-

Add the test compound at various concentrations (or DMSO for control) to the reaction mixture.

-

Initiate the reaction by adding 10 µg of mouse liver microsomes. The final reaction volume is 100 µL.

-

Incubate the reaction at 37°C for 20 minutes.

-

Stop the reaction by adding 200 µL of the quench solution.

-

Saponify the lipids by incubating at 60°C for 60 minutes.

-

Cool the samples to room temperature and acidify by adding 200 µL of the acidification solution.

-

Extract the fatty acids by adding 500 µL of hexane and vortexing vigorously.

-

Centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Transfer the upper hexane layer to a scintillation vial.

-

Evaporate the hexane and add scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.

In Vivo Study in Diet-Induced Obese (DIO) Mice

This protocol is a general representation based on studies investigating ELOVL6 inhibitors in DIO mice.[1]

Objective: To evaluate the effect of an ELOVL6 inhibitor on hepatic fatty acid composition and metabolic parameters in a model of diet-induced obesity.

Materials:

-

Male C57BL/6J mice (5 weeks old)

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

Standard chow diet

-

Test compound (e.g., ELOVL6-IN-2) formulated for oral gavage

-

Vehicle control

-

Equipment for blood collection and glucose measurement

-

Equipment for tissue harvesting and storage (-80°C)

-

Gas chromatography-mass spectrometry (GC-MS) for fatty acid analysis

Procedure:

-

Acclimatize mice for one week on a standard chow diet.

-

Induce obesity by feeding the mice a high-fat diet for 8-12 weeks. A control group is maintained on the standard chow diet.

-

After the induction period, randomize the HFD-fed mice into two groups: vehicle control and test compound-treated.

-

Administer the test compound or vehicle daily by oral gavage for a specified period (e.g., 4 weeks).

-

Monitor body weight and food intake regularly throughout the study.

-

At the end of the treatment period, perform metabolic tests such as an oral glucose tolerance test (OGTT) or insulin tolerance test (ITT).

-

For terminal endpoint analysis, fast the mice overnight, collect blood for plasma analysis (glucose, insulin, lipids), and then euthanize the animals.

-

Harvest the liver and other tissues, weigh them, and snap-freeze in liquid nitrogen for subsequent analysis.

-

For fatty acid analysis, extract total lipids from the liver tissue, transmethylate the fatty acids to fatty acid methyl esters (FAMEs), and analyze the FAMEs by GC-MS.

Conclusion

ELOVL6-IN-2 is a valuable pharmacological tool for investigating the role of ELOVL6 in lipid metabolism and its potential as a therapeutic target. The data presented in this guide demonstrate its potent and selective inhibition of ELOVL6, leading to predictable changes in fatty acid composition in preclinical models. While inhibition of ELOVL6 effectively alters the lipidome, its direct impact on improving insulin resistance in established diabetic models appears to be limited. Further research is warranted to fully understand the complex interplay between ELOVL6-mediated lipid metabolism and the pathophysiology of metabolic diseases. The detailed protocols provided herein should facilitate the design and execution of such studies.

References

ELOVL6-IN-2: A Technical Guide for Metabolic Syndrome Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome, a constellation of conditions including insulin resistance, abdominal obesity, dyslipidemia, and hypertension, presents a significant and growing challenge to public health. A key underlying factor in the pathophysiology of metabolic syndrome is dysregulated lipid metabolism. Elongation of Very Long-Chain Fatty Acids 6 (ELOVL6), a microsomal enzyme, has emerged as a critical regulator in this process. ELOVL6 catalyzes the rate-limiting step in the elongation of C12-16 saturated and monounsaturated fatty acids to C18 species.[1][2] This enzymatic step is crucial in determining the overall fatty acid composition of tissues, which in turn influences cellular function and insulin sensitivity. Preclinical studies using genetic knockout models have demonstrated that the absence of ELOVL6 can protect against diet-induced insulin resistance, even in the presence of obesity, making it an attractive therapeutic target.[3][4] ELOVL6-IN-2 is a potent, selective, and orally active small molecule inhibitor of ELOVL6, offering a valuable pharmacological tool to investigate the therapeutic potential of ELOVL6 inhibition in metabolic syndrome. This document provides a comprehensive technical guide on ELOVL6-IN-2, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for ELOVL6-IN-2, also referred to as "compound 37" in its discovery publication.

| Parameter | Species | Value | Reference |

| IC50 (Palmitoyl-CoA elongation) | Human ELOVL6 | 8.9 nM | [5] |

| IC50 (Palmitoyl-CoA elongation) | Mouse ELOVL6 | 34 nM | [5] |

| IC50 (Stearoyl-CoA elongation) | Human ELOVL3 | >10,000 nM | [5] |

Table 1: In Vitro Inhibitory Activity of ELOVL6-IN-2. This table shows the half-maximal inhibitory concentration (IC50) of ELOVL6-IN-2 against human and mouse ELOVL6, as well as its selectivity against the related enzyme ELOVL3.

| Parameter | Animal Model | Dose (Oral) | Time Point | Effect | Reference |

| Liver Elongation Index (C18/C16 ratio) | C57BL/6J Mice | 0.1 - 1 mg/kg | 2 hours | Potent, dose-proportional suppression | [5] |

| Plasma Concentration | C57BL/6J Mice | 1 mg/kg | 2 - 24 hours | Sustained exposure | [5] |

| Liver Penetrability | C57BL/6J Mice | 10 mg/kg | 2 hours | High | [5] |

Table 2: In Vivo Pharmacodynamic and Pharmacokinetic Properties of ELOVL6-IN-2. This table summarizes the in vivo effects of orally administered ELOVL6-IN-2 on its target engagement in the liver and its pharmacokinetic profile in mice.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures related to ELOVL6-IN-2 research, the following diagrams are provided in Graphviz DOT language.

ELOVL6 Signaling Pathway in Metabolic Regulation```dot

Caption: In vivo experimental workflow for ELOVL6-IN-2.

Detailed Experimental Protocols

In Vitro ELOVL6 Enzyme Activity Assay

This protocol is adapted from the methods used in the initial characterization of ELOVL6 inhibitors.

Objective: To determine the inhibitory activity of ELOVL6-IN-2 on ELOVL6-mediated fatty acid elongation.

Materials:

-

Microsomal fractions from cells overexpressing human or mouse ELOVL6.

-

[1-14C]Malonyl-CoA.

-

Palmitoyl-CoA (substrate).

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

ELOVL6-IN-2 dissolved in DMSO.

-

Scintillation cocktail and vials.

-

Scintillation counter.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, microsomal protein, and varying concentrations of ELOVL6-IN-2 (or DMSO for control).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding a solution of [1-14C]Malonyl-CoA and Palmitoyl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding a strong base (e.g., 2.5 M KOH).

-

Saponify the lipids by heating at 70°C for 1 hour.

-

Acidify the reaction mixture with a strong acid (e.g., 5 M H2SO4).

-

Extract the fatty acids using an organic solvent (e.g., hexane).

-

Measure the radioactivity in the organic phase using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of ELOVL6-IN-2 and determine the IC50 value.

In Vivo Oral Administration and Pharmacodynamic Assessment in Mice

This protocol outlines a general procedure for evaluating the in vivo efficacy of ELOVL6-IN-2 in a mouse model of diet-induced obesity.

Objective: To assess the effect of ELOVL6-IN-2 on the hepatic fatty acid elongation index in vivo.

Animal Model:

-

Male C57BL/6J mice, 8-10 weeks old.

-

Mice are fed a high-fat diet for a specified period to induce obesity and insulin resistance.

Drug Formulation and Administration:

-

ELOVL6-IN-2 is formulated for oral gavage, for example, in a vehicle of 0.5% methylcellulose in water.

-

Administer ELOVL6-IN-2 or vehicle control to mice via oral gavage at the desired dose (e.g., 0.1 - 10 mg/kg).

Procedure:

-

Acclimatize mice to the high-fat diet.

-

Dose the mice with a single oral administration of ELOVL6-IN-2 or vehicle.

-

At a specified time point post-dosing (e.g., 2 hours), euthanize the mice.

-

Collect blood via cardiac puncture for plasma analysis.

-

Perfuse the liver with saline and harvest the tissue.

-

Snap-freeze liver samples in liquid nitrogen and store at -80°C until analysis.

Measurement of Hepatic Fatty Acid Elongation Index

Objective: To quantify the inhibition of ELOVL6 activity in the liver by measuring the ratio of C18 to C16 fatty acids.

Materials:

-

Frozen liver tissue.

-

Lipid extraction solvents (e.g., chloroform:methanol mixture).

-

Internal standards for fatty acid quantification.

-

Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

Homogenize a weighed portion of the frozen liver tissue.

-

Extract total lipids from the homogenate using a standard method such as the Folch or Bligh-Dyer procedure.

-

Prepare fatty acid methyl esters (FAMEs) from the total lipid extract by transesterification (e.g., using methanolic HCl or BF3-methanol).

-

Analyze the FAMEs by GC-MS to separate and quantify individual fatty acid species.

-

Calculate the elongation index as the ratio of the abundance of C18:0 (stearic acid) to C16:0 (palmitic acid) and/or C18:1 (oleic acid) to C16:1 (palmitoleic acid).

-

Compare the elongation index between the ELOVL6-IN-2 treated and vehicle-treated groups to determine the extent of in vivo target inhibition.

Conclusion

ELOVL6-IN-2 is a valuable research tool for elucidating the role of fatty acid elongation in the pathogenesis of metabolic syndrome. Its potency, selectivity, and oral bioavailability make it suitable for in vivo studies in relevant animal models. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a solid foundation for researchers to design and execute studies aimed at further understanding and therapeutically targeting the ELOVL6 pathway in metabolic diseases. Further research using ELOVL6-IN-2 in chronic metabolic syndrome models is warranted to fully evaluate its therapeutic potential for improving insulin sensitivity and ameliorating dyslipidemia.

References

- 1. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The fatty acid elongase ELOVL6 regulates bortezomib resistance in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elovl6: a new player in fatty acid metabolism and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

ELOVL6-IN-2 and its Impact on Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) is a critical enzyme in lipid metabolism, specifically responsible for the elongation of C12-16 saturated and monounsaturated fatty acids into C18 species. Emerging evidence has implicated ELOVL6 in the pathobiology of various cancers, including pancreatic, lung, breast, and colorectal cancer. Its role in promoting cancer cell proliferation, survival, and migration has positioned it as a promising therapeutic target. This technical guide provides an in-depth overview of the small molecule inhibitor, ELOVL6-IN-2, and its effects on cancer cell proliferation, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Quantitative Data on ELOVL6-IN-2 and ELOVL6 Inhibition

The inhibitory effects of ELOVL6-IN-2 and the consequences of ELOVL6 suppression on cancer cell lines have been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of ELOVL6-IN-2

| Compound | Target | Assay | IC50 | Cell Line | Reference |

| ELOVL6-IN-2 | Mouse ELOVL6 | Enzymatic Assay | 34 nM | - | [1] |

Table 2: Effect of ELOVL6 Inhibition on Cancer Cell Viability

| Cancer Type | Cell Lines | Method of Inhibition | Effect on Cell Viability | Reference |

| Colorectal Cancer | HT-29 | siRNA knockdown | 72% decrease | [2] |

| Colorectal Cancer | WiDr | siRNA knockdown | 51% decrease | [2] |

Signaling Pathways Modulated by ELOVL6

ELOVL6 expression and activity are intertwined with key oncogenic signaling pathways that drive cancer cell proliferation. The c-MYC and WNT/β-catenin pathways have been identified as significant regulators and downstream effectors of ELOVL6.

c-MYC Signaling Pathway

The c-MYC oncogene is a critical regulator of metabolic reprogramming in cancer, promoting cell growth and proliferation.[3] Studies have demonstrated that c-MYC directly upregulates the expression of ELOVL6 in pancreatic ductal adenocarcinoma (PDAC).[3][4][5][6] This upregulation of ELOVL6 contributes to the altered lipid metabolism that fuels rapid cancer cell proliferation.[7]

Caption: c-MYC driven upregulation of ELOVL6 expression.

WNT/β-catenin Signaling Pathway

The WNT/β-catenin signaling pathway is fundamental in embryonic development and is frequently dysregulated in cancer, leading to increased cell proliferation and invasion. Recent studies have shown that ELOVL6 promotes the progression of head and neck squamous cell carcinoma by activating the WNT/β-catenin pathway.

Caption: ELOVL6-mediated activation of WNT/β-catenin signaling.

Experimental Protocols

Detailed methodologies for key experiments used to investigate the role of ELOVL6 and the effects of its inhibition are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Preparation of ELOVL6-IN-2 for In Vitro Studies

ELOVL6-IN-2 is a potent and selective inhibitor of ELOVL6. For cell culture experiments, it is typically dissolved in an organic solvent like DMSO to create a stock solution, which is then further diluted in culture medium to the desired final concentration.

Materials:

-

ELOVL6-IN-2 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Cell culture medium

Protocol:

-

Prepare a stock solution of ELOVL6-IN-2 by dissolving it in DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate weight of ELOVL6-IN-2 in the calculated volume of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

siRNA-Mediated Knockdown of ELOVL6

Materials:

-

siRNA targeting ELOVL6 and a non-targeting control siRNA

-

Lipofection reagent (e.g., Lipofectamine™ RNAiMAX)

-

Opti-MEM™ I Reduced Serum Medium

-

Cancer cell line of interest

-

6-well plates

-

Antibiotic-free normal growth medium supplemented with FBS

Protocol:

-

Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection. Use 2 ml of antibiotic-free normal growth medium per well.

-

Preparation of siRNA-Lipofection Reagent Complex (per well):

-

Solution A: Dilute 20-80 pmol of siRNA duplex into 100 µl of siRNA Transfection Medium (or Opti-MEM™).

-

Solution B: Dilute 2-8 µl of lipofection reagent into 100 µl of siRNA Transfection Medium (or Opti-MEM™).

-

-

Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature.

-

Transfection:

-

Wash the cells once with 2 ml of siRNA Transfection Medium (or Opti-MEM™).

-

Aspirate the medium and add 800 µl of siRNA Transfection Medium to the 200 µl of the siRNA-lipofection reagent complex.

-

Overlay the 1 ml mixture onto the washed cells.

-

-

Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.

-

Post-transfection: Add 1 ml of normal growth medium containing 2x FBS and antibiotics.

-

Analysis: Analyze gene knockdown and its effects on the cells 24-72 hours post-transfection.

Cell Proliferation Assay (CCK-8)

Materials:

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µl of complete culture medium.

-

Treatment: After cell adherence (typically 24 hours), treat the cells with various concentrations of ELOVL6-IN-2 or transfect with siRNA as described above. Include appropriate vehicle controls.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours).

-

CCK-8 Addition: Add 10 µl of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ELOVL6, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an ECL substrate and an imaging system.

Colony Formation Assay

Materials:

-

6-well plates

-

Treated and control cells

-

Complete culture medium

-

Crystal violet staining solution

Protocol:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Treatment: Treat the cells with ELOVL6-IN-2 or perform siRNA transfection.

-

Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form. Change the medium every 2-3 days.

-

Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.

-

Quantification: Count the number of colonies (typically >50 cells) in each well.

Transwell Migration Assay

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Serum-free and serum-containing medium

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet for staining

Protocol:

-

Cell Preparation: Starve cells in serum-free medium for 12-24 hours.

-

Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add serum-containing medium (as a chemoattractant) to the lower chamber.

-

Cell Seeding: Seed the starved cells in serum-free medium into the upper chamber of the Transwell insert.

-

Incubation: Incubate for a period that allows for cell migration (e.g., 12-48 hours).

-

Analysis:

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface with methanol.

-

Stain the migrated cells with crystal violet.

-

Count the stained cells in several random fields under a microscope.

-

Conclusion

The inhibition of ELOVL6, either through small molecules like ELOVL6-IN-2 or by genetic knockdown, presents a compelling strategy for targeting cancer cell proliferation. The integral role of ELOVL6 in cancer-associated metabolic reprogramming, particularly through its regulation by the c-MYC and WNT/β-catenin signaling pathways, underscores its potential as a therapeutic target. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the function of ELOVL6 and the efficacy of its inhibitors in various cancer models. Further research into the clinical translation of ELOVL6 inhibitors is warranted to explore their full therapeutic potential in oncology.

References

- 1. Inhibition of ELOVL6 activity impairs mitochondrial respiratory function and inhibits tumor progression in FGFR3-mutated bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting ELOVL6 to disrupt c-MYC driven lipid metabolism in pancreatic cancer enhances chemosensitivity | CoLab [colab.ws]

- 3. Item - ELOVL6 as a Therapeutic Target: Disrupting c-MYC-Driven Lipid Metabolism to Enhance Chemotherapy in Pancreatic Cancer - Springer Nature - Figshare [springernature.figshare.com]

- 4. biorxiv.org [biorxiv.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

Downstream Effects of ELOVL6 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) is a critical microsomal enzyme that catalyzes the rate-limiting step in the elongation of C12-16 saturated and monounsaturated fatty acids to their C18 counterparts. Inhibition of ELOVL6 has emerged as a promising therapeutic strategy for a range of metabolic and proliferative diseases. This technical guide provides an in-depth overview of the core downstream effects of ELOVL6 inhibition, with a focus on its impact on lipid metabolism, key signaling pathways, and cellular processes. The information is presented to support further research and drug development in this area.

Core Function of ELOVL6

ELOVL6 is an endoplasmic reticulum-resident enzyme that specifically elongates saturated and monounsaturated fatty acyl-CoAs with 12, 14, and 16 carbons. Its primary substrates are palmitoyl-CoA (C16:0) and palmitoleoyl-CoA (C16:1n-7), which are converted to stearoyl-CoA (C18:0) and vaccenoyl-CoA (C18:1n-7), respectively. This function places ELOVL6 at a crucial juncture in de novo lipogenesis, influencing the overall fatty acid composition of cellular lipids, including triglycerides, phospholipids, and cholesterol esters.

Quantitative Effects on Fatty Acid Composition

Inhibition or genetic deletion of ELOVL6 leads to predictable and significant shifts in the cellular fatty acid profile. The most prominent changes include an accumulation of C16 fatty acids and a reduction in C18 species.

| Fatty Acid | Change upon ELOVL6 Inhibition/Deletion | Tissue/Cell Type | Reference |

| Palmitic acid (C16:0) | Increased | Liver, Adipose Tissue, Pancreatic Cancer Cells, Vascular Smooth Muscle Cells | [1][2][3] |

| Palmitoleic acid (C16:1n-7) | Increased | Liver, Adipose Tissue | [1] |

| Stearic acid (C18:0) | Decreased | Liver, Adipose Tissue, Pancreatic Cancer Cells | [1][2] |

| Oleic acid (C18:1n-9) | Decreased | Liver, Adipose Tissue, Pancreatic Cancer Cells, Vascular Smooth Muscle Cells | [1][2][3] |

| Vaccenic acid (C18:1n-7) | Increased | Liver | [1] |

Impact on Gene Expression

The inhibition of ELOVL6 influences the expression of a wide array of genes involved in lipid metabolism, glucose homeostasis, and cell cycle regulation.

| Gene | Change in Expression upon ELOVL6 Inhibition | Pathway/Function | Reference |

| SREBP-1c (Srebf1) | Decreased | Lipogenesis | [1][4] |

| PPARα | Decreased | Fatty Acid Oxidation | [1] |

| IRS-2 | Increased | Insulin Signaling | [5][6] |

| KLF4 | Increased | Cell Cycle Regulation, Vascular Smooth Muscle Cell Phenotype | [2][3] |

| p21 | Increased | Cell Cycle Inhibition | [2][3] |

| p53 | Increased | Cell Cycle Inhibition, Apoptosis | [2] |

| mTOR | Decreased phosphorylation | Cell Growth and Proliferation | [2][3] |

| SCD1 | Decreased | Fatty Acid Desaturation | [2] |

| Genes involved in inflammation and ER stress in pancreatic islets | Suppressed | β-cell function | [7] |

Key Signaling Pathways Modulated by ELOVL6 Inhibition

Insulin Signaling Pathway

ELOVL6 inhibition has been shown to improve hepatic insulin sensitivity. This is achieved through the modulation of key components of the insulin signaling cascade. Specifically, the reduction in C18 fatty acids and their derivatives, such as diacylglycerol (DAG), alleviates the inhibitory effects on insulin receptor substrate 2 (IRS-2). This leads to enhanced Akt phosphorylation and improved downstream insulin signaling, even in the context of obesity and hepatic steatosis.[5][6][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Elongation of Long‐Chain Fatty Acid Family Member 6 (Elovl6)‐Driven Fatty Acid Metabolism Regulates Vascular Smooth Muscle Cell Phenotype Through AMP‐Activated Protein Kinase/Krüppel‐Like Factor 4 (AMPK/KLF4) Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elongation of Long-Chain Fatty Acid Family Member 6 (Elovl6)-Driven Fatty Acid Metabolism Regulates Vascular Smooth Muscle Cell Phenotype Through AMP-Activated Protein Kinase/Krüppel-Like Factor 4 (AMPK/KLF4) Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting ELOVL6 to disrupt c-MYC driven lipid metabolism in pancreatic cancer enhances chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elovl6: a new player in fatty acid metabolism and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lipid.umin.ne.jp [lipid.umin.ne.jp]

- 7. researchgate.net [researchgate.net]

- 8. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of ELOVL6-IN-2 on Fatty Acid Elongation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elongation of Very Long Chain Fatty Acids Protein 6 (ELOVL6) is a critical microsomal enzyme that catalyzes the rate-limiting step in the elongation of C12-16 saturated and monounsaturated fatty acids to their C18 counterparts. This conversion is a pivotal point in lipid metabolism, influencing the composition of cellular membranes, lipid signaling molecules, and energy storage. The small molecule inhibitor, ELOVL6-IN-2, offers a potent and selective tool to probe the function of this enzyme and as a potential therapeutic agent. This document provides a comprehensive technical overview of the effects of ELOVL6-IN-2 on fatty acid chain length, detailing its mechanism of action, the resulting alterations in lipid profiles, and the experimental methodologies used to ascertain these effects.

Introduction to ELOVL6 and its Inhibition

ELOVL6 is a key enzyme in the de novo synthesis of long-chain fatty acids.[1] It specifically catalyzes the condensation of malonyl-CoA with an acyl-CoA substrate, primarily C16:0 (palmitoyl-CoA) and C16:1 (palmitoleoyl-CoA), to produce C18:0 (stearoyl-CoA) and C18:1 (vaccenoyl-CoA), respectively.[2][3] The expression of the ELOVL6 gene is regulated by the transcription factor Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master regulator of lipogenesis.[4][5]

ELOVL6-IN-2 is a potent and selective inhibitor of ELOVL6, with a reported IC50 of 34 nM for the mouse enzyme.[6][7] By blocking the enzymatic activity of ELOVL6, this inhibitor provides a means to acutely modulate fatty acid chain length composition in cellular and in vivo models. A compound referred to as "Compound B" in the literature, which is understood to be ELOVL6-IN-2, has been shown to cause a significant reduction in hepatic fatty acid composition in mouse models.[8][9][10]

Quantitative Effects of ELOVL6 Inhibition on Fatty Acid Chain Length

The following table summarizes the changes in hepatic fatty acid composition observed in Elovl6-/- mice compared to wild-type controls. These changes are anticipated to be mirrored in studies utilizing ELOVL6-IN-2.

| Fatty Acid | Common Name | Change upon ELOVL6 Deletion | Rationale |

| C16:0 | Palmitic Acid | Increase | Accumulation of the primary substrate of ELOVL6.[2][3] |

| C16:1n7 | Palmitoleic Acid | Increase | Accumulation of a key monounsaturated substrate of ELOVL6.[2][3] |

| C18:0 | Stearic Acid | Decrease | Reduction in the primary product of C16:0 elongation by ELOVL6.[2][3] |

| C18:1n9 | Oleic Acid | Decrease | Consequent reduction due to decreased availability of its precursor, stearic acid.[2] |

| C18:1n7 | Vaccenic Acid | Decrease | Reduction in the elongated product of palmitoleic acid.[3] |

Note: The data presented is a qualitative summary derived from multiple studies on Elovl6-/- mice. The precise quantitative changes may vary depending on the experimental model, diet, and duration of inhibition.

Signaling Pathway and Experimental Workflow

ELOVL6 Signaling Pathway in Fatty Acid Synthesis

The synthesis of long-chain fatty acids is a tightly regulated process. The diagram below illustrates the central role of SREBP-1c in activating the expression of key lipogenic enzymes, including ELOVL6, and the subsequent steps in fatty acid elongation and desaturation.

References

- 1. Polymorphism in the ELOVL6 Gene Is Associated with a Major QTL Effect on Fatty Acid Composition in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deletion of ELOVL6 blocks the synthesis of oleic acid but does not prevent the development of fatty liver or insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatocyte ELOVL Fatty Acid Elongase 6 Determines Ceramide Acyl-Chain Length and Hepatic Insulin Sensitivity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crucial role of a long-chain fatty acid elongase, Elovl6, in obesity-induced insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The fatty acid elongase ELOVL6 regulates bortezomib resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and characterization of a novel potent, selective and orally active inhibitor for mammalian ELOVL6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Preclinical Profile of ELOVL6-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for ELOVL6-IN-2, a potent and selective inhibitor of Elongation of Very Long Chain Fatty Acids Family Member 6 (ELOVL6). The information presented herein is intended to support further research and development of this compound and other ELOVL6 inhibitors.

Core Compound Information

ELOVL6-IN-2, also identified as compound 37 in primary literature, is a novel indoledione derivative designed as a specific inhibitor of the ELOVL6 enzyme.[1] ELOVL6 is a critical microsomal enzyme responsible for the rate-limiting step in the elongation of long-chain saturated and monounsaturated fatty acids, particularly the conversion of palmitate (C16) to stearate (C18).[2] Due to the role of ELOVL6 in lipid metabolism, its inhibition is being explored as a potential therapeutic strategy for metabolic disorders such as insulin resistance and diabetes.[2]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of ELOVL6-IN-2.

Table 1: In Vitro Inhibitory Activity of ELOVL6-IN-2

| Target Enzyme | IC50 (nM) | Selectivity | Reference |

| Mouse ELOVL6 | 34 | - | [3] |

| Human ELOVL6 | 8.9 | - | [2] |

| Human ELOVL1 | >10,000 | >1123-fold vs. hELOVL6 | [2] |

| Human ELOVL2 | >10,000 | >1123-fold vs. hELOVL6 | [2] |

| Human ELOVL3 | 337 | ~38-fold vs. hELOVL6 | [2] |

| Human ELOVL5 | >10,000 | >1123-fold vs. hELOVL6 | [2] |

Table 2: In Vivo Preclinical Data of ELOVL6-IN-2 in Mice

| Parameter | Dose | Route of Administration | Key Findings | Reference |

| Hepatic Elongation Index Suppression | 0.1 - 1 mg/kg | Oral (p.o.) | Potent and dose-proportional suppression 2 hours post-dose. | [3] |

| Liver Penetrability | 10 mg/kg | Oral (p.o.) | Demonstrates high liver penetrability 2 hours post-dose. | [3] |

| Plasma Exposure | 1 mg/kg | Oral (p.o.) | Exhibits sustained plasma exposure over 2 to 24 hours. | [3] |

Note: Specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for ELOVL6-IN-2 are not publicly available at this time.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biological pathways and experimental procedures relevant to the preclinical evaluation of ELOVL6-IN-2.

Detailed Experimental Protocols

The following protocols are representative methodologies for the key experiments cited. While the specific protocols for ELOVL6-IN-2 are not publicly detailed, these standard procedures provide a framework for replicating and building upon the existing preclinical data.

ELOVL6 Enzymatic Activity Assay (IC50 Determination)

This protocol is adapted from standard methods for measuring microsomal fatty acid elongase activity.

-

Preparation of Liver Microsomes:

-

Homogenize fresh or snap-frozen mouse liver tissue in a buffer solution (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4) containing protease and phosphatase inhibitors.

-

Perform differential centrifugation, including a final ultracentrifugation step, to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing buffer (e.g., 100 mM potassium phosphate, pH 7.4), cofactors (e.g., 1 mM NADPH, 2.5 mM ATP, 0.5 mM coenzyme A), and substrates.

-

For ELOVL6 activity, use a suitable fatty acyl-CoA substrate (e.g., palmitoyl-CoA) and radiolabeled malonyl-CoA (e.g., [¹⁴C]malonyl-CoA).

-

Add varying concentrations of ELOVL6-IN-2 (dissolved in DMSO) to the reaction mixture.

-

Initiate the reaction by adding the liver microsomal protein (approximately 50 µg).

-

Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).

-

-

Product Extraction and Quantification:

-

Stop the reaction by adding a strong base (e.g., 5 M KOH in 10% methanol) to saponify the acyl-CoAs.

-

Acidify the mixture (e.g., with 5 M HCl) and extract the free fatty acids using an organic solvent (e.g., hexane).

-

Quantify the radiolabeled elongated fatty acid product (e.g., [¹⁴C]stearic acid) using liquid scintillation counting.

-

-

IC50 Calculation:

-

Plot the percentage of ELOVL6 inhibition against the logarithm of the ELOVL6-IN-2 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Assessment of Hepatic Fatty Acid Elongation Index

This protocol outlines the general procedure for evaluating the effect of ELOVL6-IN-2 on the fatty acid profile in the mouse liver.

-

Animal Dosing:

-

Use a suitable mouse strain (e.g., C57BL/6).

-

Administer ELOVL6-IN-2 orally (gavage) at the desired doses (e.g., 0.1, 0.3, 1.0 mg/kg). A vehicle control group should be included.

-

The compound is typically formulated in a vehicle such as 0.5% methylcellulose or a solution of DMSO, PEG300, Tween-80, and saline.[3]

-

-

Tissue Collection:

-

At a specified time point after dosing (e.g., 2 hours), euthanize the mice.

-

Perfuse the liver with saline to remove blood and then excise and snap-freeze the tissue in liquid nitrogen.

-

-

Lipid Extraction and Fatty Acid Methyl Ester (FAME) Preparation:

-

Homogenize a portion of the frozen liver tissue.

-

Extract total lipids from the homogenate using a standard method such as the Folch or Bligh-Dyer procedure.

-

Saponify the extracted lipids to release free fatty acids.

-

Derivatize the free fatty acids to their corresponding fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol or methanolic HCl.[4]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Separate and quantify the FAMEs using a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like BPX-70).[5]

-

Identify individual fatty acids by comparing their retention times and mass spectra to known standards.

-

-

Elongation Index Calculation:

-

Calculate the elongation index as the ratio of the peak area of stearic acid (C18:0) to that of palmitic acid (C16:0).

-

Compare the elongation index between the vehicle-treated and ELOVL6-IN-2-treated groups to determine the extent of in vivo target engagement.

-

Murine Oral Pharmacokinetic Study

This protocol provides a general framework for assessing the pharmacokinetic profile of ELOVL6-IN-2 following oral administration.

-

Animal Model and Dosing:

-

Use an appropriate mouse strain (e.g., C57BL/6) with a specified sex and age.

-

Fast the animals overnight prior to dosing.

-

Administer a single oral dose of ELOVL6-IN-2 at a defined concentration (e.g., 1 mg/kg or 10 mg/kg). The formulation should be consistent with that used in efficacy studies.

-

-

Blood Sampling:

-

Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Blood can be collected via methods such as tail vein, saphenous vein, or retro-orbital bleeding. A composite bleeding schedule (different mice at different time points) or sparse sampling from the same animals can be employed.

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin) and process to obtain plasma by centrifugation.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific analytical method for the quantification of ELOVL6-IN-2 in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Prepare calibration standards and quality control samples in blank plasma to ensure the accuracy and precision of the assay.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration of ELOVL6-IN-2 versus time.

-

Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

-

-

This technical guide consolidates the available preclinical information on ELOVL6-IN-2. The provided data and representative protocols offer a solid foundation for researchers to design and execute further studies to fully elucidate the therapeutic potential of ELOVL6 inhibition.

References

- 1. Pharmacokinetics of interleukin-2 in two anephric patients with metastatic renal cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of a novel potent, selective and orally active inhibitor for mammalian ELOVL6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

ELOVL6-IN-2 and Insulin Sensitivity: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elongation of Very Long Chain Fatty Acids 6 (ELOVL6) has emerged as a compelling therapeutic target for metabolic diseases, particularly in the context of insulin resistance. As a key enzyme in the de novo synthesis of long-chain fatty acids, specifically catalyzing the elongation of C16 fatty acids to C18 species, its activity directly influences the cellular lipid composition. A significant body of research, primarily from studies involving ELOVL6 knockout mice, indicates that the inhibition of this enzyme can lead to improved insulin sensitivity, often independent of changes in body weight or the degree of liver fat accumulation (hepatosteatosis). This technical guide provides a comprehensive overview of the preclinical data related to ELOVL6 inhibition, with a specific focus on the potent and selective inhibitor, ELOVL6-IN-2. It details the underlying signaling pathways, experimental methodologies, and the quantitative data available to date, offering a valuable resource for researchers in the field of metabolic drug discovery and development.

ELOVL6-IN-2: A Potent and Selective Inhibitor

ELOVL6-IN-2 is a small molecule inhibitor characterized by its high potency and selectivity for ELOVL6. In vitro studies have demonstrated its ability to effectively block the enzymatic activity of mouse ELOVL6. Furthermore, its oral bioavailability and liver-penetrating properties have been confirmed in preclinical in vivo models.

Quantitative Data for ELOVL6-IN-2 and Other Inhibitors

The following table summarizes the key quantitative parameters for ELOVL6-IN-2 and another referenced ELOVL6 inhibitor, herein referred to as "Compound B". It is important to note that while ELOVL6-IN-2 has demonstrated target engagement in vivo by altering the fatty acid elongation index, public domain data on its direct effects on insulin sensitivity in disease models is limited. In contrast, studies on "Compound B" in diet-induced obese (DIO) and KKAy mouse models did not show an improvement in insulin resistance, highlighting that the effects of pharmacological inhibition may not fully recapitulate those of genetic deletion.

| Parameter | ELOVL6-IN-2 | Compound B | Reference |

| Target | Mouse ELOVL6 | Mammalian ELOVL6 | [1][2] |

| IC50 | 34 nM | - | [1][2] |

| In Vivo Model | Male C57BL/6J mice | DIO and KKAy mice | [1][3] |

| Administration | Oral (p.o.) | Oral | [1][3] |

| Dosage | 0.1 - 10 mg/kg | Not specified | [1] |

| Effect on Elongation Index | Potent, dose-proportional suppression in the liver | Significant reduction in hepatic fatty acid composition | [1][3] |

| Effect on Insulin Resistance | Data not publicly available | No improvement observed | [3] |

The Role of ELOVL6 in Insulin Signaling

The mechanism by which ELOVL6 inhibition improves insulin sensitivity is believed to be multifactorial, primarily stemming from alterations in the lipid composition of hepatocytes. The reduction in the ratio of C18 to C16 fatty acids impacts the formation of specific lipid species that are known to interfere with insulin signaling.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway leading to insulin resistance in the presence of high ELOVL6 activity and the restoration of insulin sensitivity upon its inhibition.

Caption: ELOVL6's role in insulin signaling and resistance.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ELOVL6 inhibitors and their effects on insulin sensitivity.

In Vitro ELOVL6 Enzyme Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of ELOVL6 in a cell-free system.

-

Source of Enzyme: Microsomes are prepared from HEK-293 cells overexpressing ELOVL6 or from the liver tissue of experimental animals.

-

Substrates: The reaction mixture includes [14C]palmitoyl-CoA as the substrate for elongation and malonyl-CoA.

-

Reaction Conditions:

-

Incubate 50 µg of microsomal proteins with the reaction mixture containing [14C]palmitoyl-CoA at 37°C for 10 minutes.

-

The reaction is initiated by the addition of malonyl-CoA.

-

Test compounds (e.g., ELOVL6-IN-2) are pre-incubated with the microsomes before the addition of substrates.

-

-

Analysis:

-

The fatty acids in the reaction are extracted.

-

The extracted fatty acids are separated by high-performance liquid chromatography (HPLC).

-

The radioactivity in the stearic acid (C18:0) and arachidic acid (C20:0) fractions is measured to determine the extent of elongation.

-

-

Data Interpretation: The IC50 value is calculated as the concentration of the inhibitor that reduces the enzyme activity by 50%.

In Vivo Insulin Tolerance Test (ITT) in Mice

The ITT is a standard procedure to assess whole-body insulin sensitivity in animal models.

-

Animal Model: Diet-induced obese (DIO) mice or other relevant models of insulin resistance (e.g., db/db mice).

-

Acclimatization: Animals are acclimated to the housing conditions for at least one week before the experiment.

-

Fasting: Mice are fasted for 4-6 hours prior to the test.

-

Procedure:

-

A baseline blood glucose level (t=0) is measured from a tail snip using a glucometer.

-

Insulin (typically 0.75 U/kg body weight) is administered via intraperitoneal (IP) injection.

-

Blood glucose levels are measured at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the insulin injection.

-

-

Data Analysis: The rate of glucose clearance is calculated. A faster decline in blood glucose indicates greater insulin sensitivity. The area under the curve (AUC) is often calculated for statistical comparison between treatment groups.

Western Blot Analysis of Insulin Signaling Proteins

This technique is used to measure the levels and phosphorylation status of key proteins in the insulin signaling pathway in tissues like the liver.

-

Tissue Collection: Liver tissue is collected from animals at the end of the study and immediately snap-frozen in liquid nitrogen.

-

Protein Extraction: Total protein is extracted from the tissue using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The concentration of total protein in each sample is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis and Transfer:

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, IRS-2).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Quantification: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Preclinical Development Workflow for an ELOVL6 Inhibitor

The following diagram outlines a typical preclinical workflow for the evaluation of a novel ELOVL6 inhibitor for the treatment of insulin resistance.

Caption: Preclinical workflow for ELOVL6 inhibitor development.

Conclusion and Future Directions

The inhibition of ELOVL6 presents a promising strategy for enhancing insulin sensitivity. The preclinical data from genetic knockout models strongly support this hypothesis by demonstrating improved glucose homeostasis through the modulation of hepatic lipid composition and subsequent restoration of key insulin signaling pathways. ELOVL6-IN-2 has been identified as a potent and selective tool compound for further investigating this target. However, a notable gap exists in the public domain regarding the in vivo efficacy of ELOVL6-IN-2 in well-established models of insulin resistance. The contrasting findings with another small molecule inhibitor highlight the importance of further studies to fully elucidate the therapeutic potential of pharmacological ELOVL6 inhibition. Future research should focus on comprehensive in vivo studies with ELOVL6-IN-2 and other selective inhibitors to quantitatively assess their impact on glucose and insulin metabolism and to confirm that the beneficial effects observed in knockout models can be replicated pharmacologically. Such studies are critical for the continued development of ELOVL6 inhibitors as a novel therapeutic class for type 2 diabetes and related metabolic disorders.

References

ELOVL6-IN-2: A Technical Guide to a Novel Inhibitor for Non-Alcoholic Fatty Liver Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a significant portion of patients progressing to the more severe non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. A key enzyme implicated in the pathogenesis of NAFLD is the Elongation of Very Long-Chain Fatty Acids 6 (ELOVL6). This microsomal enzyme is a critical regulator of de novo lipogenesis, specifically catalyzing the elongation of C12-16 saturated and monounsaturated fatty acids to C18 species. Elevated ELOVL6 expression is correlated with the severity of hepatosteatosis and liver injury in NASH patients.[1] Inhibition of ELOVL6, therefore, presents a promising therapeutic strategy for NAFLD. This technical guide provides an in-depth overview of ELOVL6-IN-2, a potent and selective ELOVL6 inhibitor, and its relevance in NAFLD research. We will delve into its mechanism of action, quantitative data, and detailed experimental protocols for its evaluation.

The Role of ELOVL6 in NAFLD Pathophysiology

ELOVL6 is a key enzyme in the de novo synthesis of long-chain saturated and monounsaturated fatty acids.[1] It is highly expressed in lipogenic tissues such as the liver and is transcriptionally regulated by the synergistic action of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate Response Element-Binding Protein (ChREBP). In NAFLD, the altered metabolic state leads to the upregulation of these transcription factors, resulting in increased ELOVL6 activity. This, in turn, shifts the cellular fatty acid profile, leading to an accumulation of C18 fatty acids like stearate and oleate. This altered lipid composition contributes to insulin resistance, inflammation, and oxidative stress, all hallmarks of NASH.[1] Studies in mouse models have shown that the deletion of ELOVL6 can protect against diet-induced insulin resistance.[2] Furthermore, ELOVL6 deletion has been shown to reduce palmitate-induced activation of the NLRP3 inflammasome, a key driver of inflammation in NASH.[1]

Signaling Pathway of ELOVL6 Regulation and Action in NAFLD

ELOVL6-IN-2 and Other Small Molecule Inhibitors

ELOVL6-IN-2 is a potent, orally active, and selective inhibitor of ELOVL6.[3] Alongside other small molecule inhibitors like "Compound B", it serves as a critical tool for investigating the therapeutic potential of ELOVL6 inhibition in NAFLD and other metabolic diseases.

Quantitative Data for ELOVL6 Inhibitors

| Compound | Target | IC50 (nM) | Selectivity | Reference |

| ELOVL6-IN-2 | Mouse ELOVL6 | 34 | Selective | [3][4] |

| Compound B | Human ELOVL6 | 85 | >60-fold vs ELOVL1, 2, 3, 5 | [5] |

| Mouse ELOVL6 | 38 | >60-fold vs ELOVL1, 2, 3, 5 | [5] | |

| ELOVL6-IN-4 | Human ELOVL6 | 79 | Excellent vs ELOVL1, 2, 3, 5 | [6] |

| Mouse ELOVL6 | 94 | Excellent vs ELOVL3 | [6] |

In Vivo Pharmacological Properties of ELOVL6-IN-2

| Parameter | Animal Model | Dose | Result | Reference |

| Elongation Index Suppression | Male C57BL/6J mice | 0.1 - 1 mg/kg (p.o.) | Potent and dose-proportional suppression in the liver | [3] |

| Liver Penetrability | Male C57BL/6J mice | 10 mg/kg (p.o.) | Highly liver penetrable | [3] |

| Plasma Exposure | Male C57BL/6J mice | 1 mg/kg (p.o.) | Sustained plasma exposure | [3] |

Experimental Protocols for Evaluating ELOVL6-IN-2 in NAFLD Research

In Vitro ELOVL6 Enzyme Activity Assay

This protocol is designed to measure the enzymatic activity of ELOVL6 in microsomal preparations and to determine the inhibitory potential of compounds like ELOVL6-IN-2.

Materials:

-

Liver microsomes from control and NAFLD model animals

-

[1-14C]Palmitoyl-CoA (Substrate)

-

Malonyl-CoA

-

NADPH

-

ATP

-

Coenzyme A

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Scintillation cocktail

-

Microcentrifuge tubes

-

Water bath or incubator at 37°C

-

Scintillation counter

Procedure:

-

Microsome Preparation: Isolate liver microsomes from homogenized liver tissue by differential centrifugation. Resuspend the microsomal pellet in assay buffer and determine the protein concentration.

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, ATP, Coenzyme A, NADPH, and Malonyl-CoA.

-

Inhibitor Preparation: Dissolve ELOVL6-IN-2 in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to test a range of concentrations.

-

Assay: a. In microcentrifuge tubes, add the microsomal protein. b. Add the desired concentration of ELOVL6-IN-2 or vehicle control (DMSO). c. Pre-incubate for 10-15 minutes at 37°C. d. Initiate the reaction by adding the reaction mixture containing [1-14C]Palmitoyl-CoA. e. Incubate for 30-60 minutes at 37°C.

-

Termination and Extraction: Stop the reaction by adding a strong base (e.g., KOH in ethanol). Saponify the lipids by heating. Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

-

Quantification: Evaporate the organic solvent, resuspend the fatty acid residue in a small volume of solvent, and add scintillation cocktail. Measure the radioactivity using a scintillation counter. The amount of radioactivity corresponds to the elongated fatty acid products.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of ELOVL6-IN-2 and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Efficacy Study in a Diet-Induced NAFLD Mouse Model

This protocol outlines a typical in vivo study to assess the efficacy of ELOVL6-IN-2 in a mouse model of NAFLD.

Animal Model:

-

Male C57BL/6J mice are commonly used.

-

Induce NAFLD by feeding a high-fat diet (HFD), often with added fructose and/or cholesterol, for a period of 12-16 weeks.

Experimental Workflow:

Treatment:

-

Vehicle Group: Administer the vehicle used to dissolve ELOVL6-IN-2 (e.g., a solution of DMSO, PEG300, Tween-80, and saline).[3]

-

ELOVL6-IN-2 Group: Administer ELOVL6-IN-2 orally at a predetermined dose (e.g., 1-10 mg/kg/day).

-

Positive Control Group (Optional): Include a group treated with a compound known to ameliorate NAFLD.

Endpoint Analysis:

-

Blood Collection: Collect blood via cardiac puncture for biochemical analysis of plasma markers of liver injury (ALT, AST), glucose, insulin, and lipid profile (triglycerides, cholesterol).

-

Liver Harvest: Excise and weigh the liver. A portion should be fixed in formalin for histology, and the remaining tissue should be snap-frozen in liquid nitrogen for lipid and gene expression analysis.

Histopathological Analysis of Liver Tissue

Staining:

-

Hematoxylin and Eosin (H&E): For general morphology, inflammation, and hepatocyte ballooning.

-

Oil Red O: For visualization of neutral lipid accumulation (steatosis).

-

Sirius Red: For staining of collagen to assess fibrosis.

Scoring:

-

Fibrosis Staging: Scored on a scale of 0 to 4, based on the location and extent of collagen deposition.

Liver and Plasma Lipid Profiling

Methodology:

-

Lipid Extraction: Extract total lipids from liver homogenates or plasma using methods like the Folch or Bligh-Dyer extraction.

-

Fatty Acid Analysis:

-

Transesterify the lipid extracts to fatty acid methyl esters (FAMEs).

-

Analyze the FAMEs by gas chromatography-flame ionization detection (GC-FID) or gas chromatography-mass spectrometry (GC-MS) to determine the relative abundance of individual fatty acids.

-

-

Elongation Index Calculation: The activity of ELOVL6 can be indirectly assessed by calculating the ratio of product to precursor fatty acids, for example, the C18:0/C16:0 ratio.[12]

Gene Expression Analysis of Lipogenic and Inflammatory Markers

Methodology:

-

RNA Extraction: Isolate total RNA from frozen liver tissue.

-

Quantitative Real-Time PCR (qPCR):

Conclusion

ELOVL6-IN-2 is a valuable pharmacological tool for elucidating the role of ELOVL6 in the pathogenesis of NAFLD. Its potency, selectivity, and oral bioavailability make it suitable for both in vitro and in vivo studies. The experimental protocols detailed in this guide provide a framework for researchers to investigate the therapeutic potential of ELOVL6 inhibition in preclinical models of NAFLD. Further research utilizing ELOVL6-IN-2 and other selective inhibitors will be instrumental in validating ELOVL6 as a therapeutic target for this widespread and debilitating liver disease.

References

- 1. Elovl6 promotes nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ELOVL6 inhibitor Compound B | ELOVL6 inhibitor | Probechem Biochemicals [probechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Evaluation of Nonalcoholic Fatty Liver Disease in C57BL/6J Mice by Using MRI and Histopathologic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gubra.dk [gubra.dk]

- 9. Histopathological scoring of non-alcoholic fatty liver disease using deep learning - Visiopharm · Pathology image analysis software [visiopharm.com]

- 10. Establishment of a General NAFLD Scoring System for Rodent Models and Comparison to Human Liver Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histopathology of Nonalcoholic Fatty Liver Disease and Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Hepatic lipogenesis gene expression analysis [bio-protocol.org]